1-Methylpiperazine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
- New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized through reactions involving 1-methylpiperazine. These compounds are key intermediates in synthesizing antileukemic agents like imatinib (Koroleva et al., 2011).
Molecular Structure Analysis
- Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids exhibit robust hydrogen-bond interactions. These interactions drive the crystals to form diverse three-dimensional supramolecular architectures (Yang Yu et al., 2015).
Chemical Reactions and Properties
- 1-Methylpiperazine is used to create crystalline structures with aromatic acids. Classical hydrogen bonds N-H⋯O and O-H⋯O are prominent in these structures, contributing to the construction of complex 3D architectures (Yang Yu et al., 2015).
Physical Properties Analysis
- The crystal structures of salts involving 1-methylpiperazine are monoclinic systems. The lattice parameters and space groups for different salts have been detailed, indicating the solid-state behavior of these compounds (Yang Yu et al., 2015).
Chemical Properties Analysis
- The hydrogen-bonding interactions in compounds involving 1-methylpiperazine are key to their chemical properties. These interactions contribute to the formation of 3D net supramolecular architectures and enhance crystal structures (Yang Yu et al., 2015).
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids, such as 1-methylpiperazine-2-carboxylic acid, have been studied for their role in biocatalysis, particularly their inhibitory effects on microbial fermentation processes. These acids are produced through fermentation and can negatively impact the microbes used in the production of biofuels and chemicals, reducing yields and productivity. Understanding the mechanisms of inhibition can lead to strategies for mitigating these effects and improving industrial fermentation processes (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid Recovery Technologies The extraction of carboxylic acids from dilute aqueous streams is a significant challenge in the production of bio-based chemicals. Research has focused on developing solvent systems for liquid-liquid extraction (LLX) to efficiently recover carboxylic acids, including 1-methylpiperazine-2-carboxylic acid, from fermentation broths. This work is crucial for the sustainable production of bio-based plastics and chemicals from renewable resources (Sprakel & Schuur, 2019).
Environmental Detoxification Carboxylic acids have also been explored for their role in environmental detoxification processes, such as the reduction of Cr(VI) to Cr(III). This reaction is mediated by carboxylic acids in the presence of various catalysts, offering a cleaner, more sustainable approach to remediate contaminated water and soil (Jiang et al., 2019).
Drug Synthesis Applications Levulinic acid, a derivative of carboxylic acids, showcases the potential of carboxylic acids in drug synthesis. It serves as a versatile starting material for synthesizing a wide range of drugs, highlighting the importance of carboxylic acids like 1-methylpiperazine-2-carboxylic acid in pharmaceutical research. This demonstrates the role of biomass-derived carboxylic acids in reducing drug synthesis costs and supporting the development of cleaner reaction processes (Zhang et al., 2021).
Safety And Hazards
1-Methylpiperazine can cause corrosive injuries to both the skin and respiratory tract. It is harmful by inhalation and skin absorption . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has several hazard statements including flammable liquid and vapor, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and harmful if swallowed, in contact with skin or if inhaled .
Future Directions
1-Methylpiperazine and its derivatives have wide applications in the pharmaceutical industry, corrosion inhibition in industrial settings, and as a mimic template in the preparation of molecularly imprinted microspheres . The recent methods for the synthesis of piperazine derivatives, published in 2015–2020, provide a promising future direction .
properties
IUPAC Name |
1-methylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAGJXNPXLMGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627352 |
Source
|
Record name | 1-Methylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperazine-2-carboxylic acid | |
CAS RN |
1246609-06-2 |
Source
|
Record name | 1-Methylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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